Lipophilicity Differential (XLogP3-AA): Target Compound vs. 2-Amino-4-(4-biphenylyl)thiazole
The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is 6.1, compared to approximately 3.8 for the 2-amino analog (2-amino-4-(4-biphenylyl)thiazole, CAS 2834-79-9), representing a ΔlogP of +2.3 log units [1]. This difference arises from replacement of the polar –NH₂ group with a lipophilic –NHPh group. The higher logP implies a roughly 200-fold increase in octanol-phase partitioning at equilibrium, which has direct consequences for passive membrane permeability, non-specific protein binding in cell-based assays, and DMSO stock solution handling (increased risk of precipitation upon aqueous dilution) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.1 |
| Comparator Or Baseline | 2-Amino-4-(4-biphenylyl)thiazole (CAS 2834-79-9): XLogP3-AA ≈ 3.8 (computed by analogous method) |
| Quantified Difference | ΔlogP = +2.3 (target more lipophilic by >200-fold in octanol-phase partitioning) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2.2 (2025 release); identical methodology applied to both compounds [1] |
Why This Matters
Procurement decisions involving solubility-limited or cell-permeability-dependent assays must account for the ~200-fold higher lipophilicity of the target compound, as the 2-amino analog will exhibit markedly different aqueous solubility, non-specific binding, and apparent potency in cell-based readouts.
- [1] PubChem. (2026). Computed XLogP3-AA values for CID 629995 (Thiazole, 4-(4-biphenyl)-2-phenylamino-) and CID 295644 (2-Amino-4-(4-biphenylyl)thiazole). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General principle relating logP to permeability and non-specific binding.) View Source
